![molecular formula C14H14Cl2O4 B186252 Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate CAS No. 91167-08-7](/img/structure/B186252.png)
Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate, also known as DCTD, is a synthetic compound that has been of interest to researchers due to its potential in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate has been studied for its potential use in various scientific fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In organic synthesis, Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate has been used as a building block for the synthesis of various compounds. In material science, Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate has been studied for its potential as a precursor for the synthesis of new materials.
Wirkmechanismus
The mechanism of action of Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate is not fully understood, but it is believed to involve the inhibition of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA. By inhibiting this enzyme, Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate can prevent the growth of cancer cells.
Biochemische Und Physiologische Effekte
Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate has been shown to have a number of biochemical and physiological effects, including the inhibition of DHFR, the inhibition of cancer cell growth, and the potential for use as a building block for the synthesis of new materials. Additionally, Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate has been shown to have low toxicity in animal studies, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new anti-cancer drugs. However, one limitation of using Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the research and development of Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate. One potential direction is the synthesis of new compounds based on the structure of Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate, which could have improved anti-cancer properties. Another direction is the investigation of the potential use of Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate as a building block for the synthesis of new materials. Finally, further research is needed to fully understand the mechanism of action of Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate and its potential use in medicinal chemistry.
Synthesemethoden
The synthesis of Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate involves a multi-step process that includes the reaction of 1,3-cyclohexadiene with maleic anhydride, followed by the reaction of the resulting product with thionyl chloride and dimethyl sulfate. The final product is obtained by the reaction of the intermediate with 3,4-dichlorobenzoic acid.
Eigenschaften
CAS-Nummer |
91167-08-7 |
|---|---|
Produktname |
Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate |
Molekularformel |
C14H14Cl2O4 |
Molekulargewicht |
317.2 g/mol |
IUPAC-Name |
dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate |
InChI |
InChI=1S/C14H14Cl2O4/c1-19-13(17)9-5-3-4-6(10(9)14(18)20-2)8-7(5)11(15)12(8)16/h3-8,11-12H,1-2H3 |
InChI-Schlüssel |
VVNNZLSINMNERG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2C=CC1C3C2C(C3Cl)Cl)C(=O)OC |
Kanonische SMILES |
COC(=O)C1=C(C2C=CC1C3C2C(C3Cl)Cl)C(=O)OC |
Andere CAS-Nummern |
91167-08-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





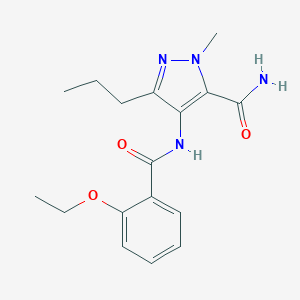
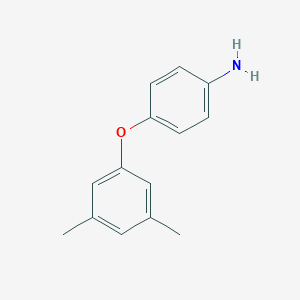


![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)
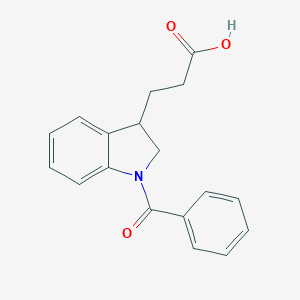
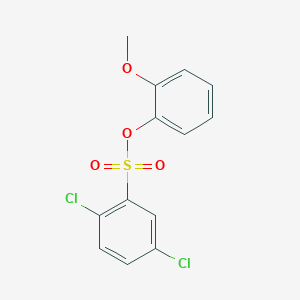
![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)
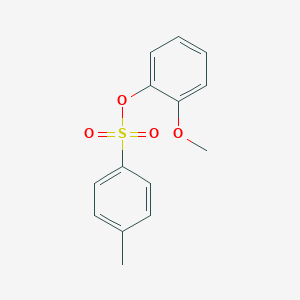
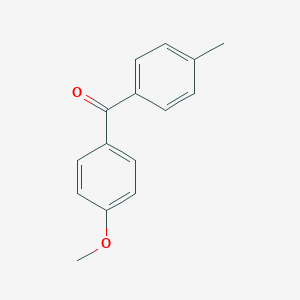
![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)
![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)